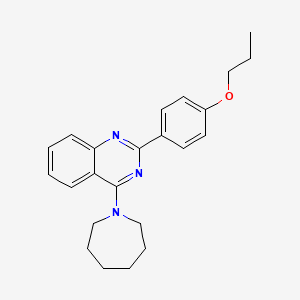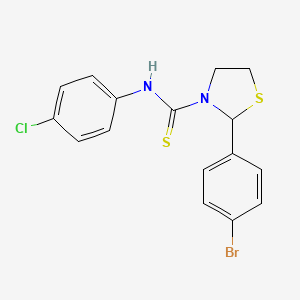![molecular formula C17H18N2O5 B15033686 ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate](/img/structure/B15033686.png)
ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a furan ring and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the benzoate ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality of the final product.
化学反応の分析
Types of Reactions
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reaction conditions often require anhydrous solvents and controlled temperatures to prevent side reactions.
Substitution: Nucleophiles or electrophiles are used depending on the type of substitution reaction. The conditions may vary, including the use of catalysts, solvents, and specific temperature settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.
科学的研究の応用
ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new polymers, coatings, and other industrial products.
作用機序
The mechanism of action of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
ETHYL 2-({(E)-[4-((E)-{[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL]IMINO}METHYL)PHENYL]METHYLIDENE}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound shares structural similarities with ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE, including the presence of an ethoxycarbonyl group and a benzoate ester.
Thiazole Derivatives:
Uniqueness
The uniqueness of ETHYL 4-{5-[(E)-{[(ETHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOATE lies in its specific structural features, which allow for a wide range of chemical reactions and interactions with biological targets. Its combination of a furan ring and a benzoate ester makes it a versatile compound for various scientific research applications.
特性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC名 |
ethyl 4-[5-[(E)-(ethoxycarbonylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C17H18N2O5/c1-3-22-16(20)13-7-5-12(6-8-13)15-10-9-14(24-15)11-18-19-17(21)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,21)/b18-11+ |
InChIキー |
YOYAUVGXFOTSCM-WOJGMQOQSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)OCC |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B15033613.png)
![3-[(4-ethoxybenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B15033618.png)
![2-hydrazino-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15033619.png)
![6-[(6-Methylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B15033624.png)
![2-[(5Z)-5-[1-[2-(3-bromoanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B15033632.png)
![2-{[3-(Butylsulfonyl)-2-hydroxypropyl]sulfanyl}-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile](/img/structure/B15033637.png)
![1-Butyl-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B15033638.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15033649.png)
![4-methyl-N-[4-(propan-2-yloxy)phenyl]benzenesulfonamide](/img/structure/B15033656.png)


![methyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B15033672.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033680.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033681.png)
